(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15863013
Molecular Formula: C25H21NO4S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21NO4S |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | (4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C25H21NO4S/c27-23(28)22-15-31-25(26-22,16-8-2-1-3-9-16)24(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,27,28)/t22-,25?/m1/s1 |
| Standard InChI Key | SDCRGCDPLICIHD-UFUCKMQHSA-N |
| Isomeric SMILES | C1[C@@H](NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1C(NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Identity and Structural Features
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No.: Unspecified in available literature; molecular formula: ) is a chiral thiazolidine derivative. Its structure integrates three key components:
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Thiazolidine Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 4S stereochemistry at the fourth position ensures spatial orientation critical for peptide backbone conformation.
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Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus provides acid-labile protection during SPPS, enabling selective deprotection under mild basic conditions .
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Phenyl Substituent: A phenyl group at the second position enhances steric bulk, influencing reactivity and solubility in organic solvents.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.51 g/mol |
| Stereochemistry | 4S configuration |
| Functional Groups | Fmoc, carboxylic acid, thiazolidine |
Synthesis and Solid-Phase Peptide Applications
Synthetic Pathways
The synthesis of this compound typically involves Fmoc-based solid-phase methodologies. As described in foundational studies , the process begins with the coupling of Fmoc-thiazolidine-4-carboxylic acid to a resin-bound peptide chain. Key steps include:
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Resin Activation: A Rink Amide MBHA resin (loading: 0.55 mM/g) is pre-treated with piperidine in dimethylformamide (DMF) to remove the Fmoc group .
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Coupling Reaction: Fmoc-thiazolidine-4-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA), facilitating amide bond formation with the resin .
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Side-Chain Derivatization: Post-coupling, the phenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the desired substitution pattern.
Critical Reaction Parameters:
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Temperature: 25°C (room temperature) for coupling.
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Solvent: Anhydrous DMF to prevent hydrolysis.
Role in Peptide Synthesis
The compound’s design addresses two challenges in SPPS:
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Steric Hindrance Mitigation: The phenyl group reduces aggregation of growing peptide chains, improving synthesis efficiency for hydrophobic sequences.
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Stereochemical Control: The 4S configuration ensures correct folding of peptides targeting chiral biological receptors, such as G-protein-coupled receptors (GPCRs) .
Comparative Analysis with Related Thiazolidine Derivatives
Thiazolidine-based building blocks are widely employed in medicinal chemistry. Unlike simpler analogs (e.g., thiazolidine-4-carboxylic acid), the Fmoc and phenyl groups in this compound confer unique advantages:
Table 2: Functional Comparison
| Derivative | Solubility in DMF | SPPS Compatibility | Stereochemical Utility |
|---|---|---|---|
| Thiazolidine-4-carboxylic acid | High | Moderate | Limited |
| (4S)-2-Fmoc-2-phenylthiazolidine-4-carboxylic acid | Moderate | High | High (4S configuration) |
This derivative’s moderate solubility balances resin swelling and reaction kinetics, while its stereochemistry supports the synthesis of enantiomerically pure therapeutics .
Research Applications and Case Studies
Peptide-Based Drug Development
The compound has been utilized in synthesizing fibrinogen-binding peptides, which inhibit platelet aggregation by targeting the glycoprotein IIb/IIIa receptor. For example, Fibrinogen-Binding Peptide (CAS: 137235-80-4) incorporates this thiazolidine derivative to enhance metabolic stability compared to linear peptides.
Material Science Innovations
In non-biological contexts, its rigid thiazolidine core serves as a crosslinker in polymer networks, improving thermal stability in epoxy resins.
Challenges and Future Directions
Limitations
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Cost of Synthesis: Multi-step purification via reverse-phase HPLC increases production costs .
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Solubility Constraints: The phenyl group necessitates polar aprotic solvents, limiting compatibility with aqueous reaction systems.
Emerging Opportunities
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